molecular formula C21H17NO2S B4994672 3-[(4-methylphenyl)sulfonyl]-2-phenyl-3H-indole

3-[(4-methylphenyl)sulfonyl]-2-phenyl-3H-indole

Cat. No. B4994672
M. Wt: 347.4 g/mol
InChI Key: SLVIAVIKIFHJFC-UHFFFAOYSA-N
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Description

3-[(4-methylphenyl)sulfonyl]-2-phenyl-3H-indole, also known as MPSI, is a novel chemical compound that has gained significant attention in the scientific community due to its potential applications in various research fields. MPSI is a derivative of indole, which is a heterocyclic organic compound that contains a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring.

Scientific Research Applications

3-[(4-methylphenyl)sulfonyl]-2-phenyl-3H-indole has shown potential applications in various research fields such as cancer, inflammation, and neurodegenerative diseases. In cancer research, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. Inflammation is a key factor in many diseases, and this compound has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. In neurodegenerative diseases such as Alzheimer's and Parkinson's, this compound has been shown to have neuroprotective effects by reducing oxidative stress and inflammation.

Mechanism of Action

The mechanism of action of 3-[(4-methylphenyl)sulfonyl]-2-phenyl-3H-indole is not fully understood, but it is believed to act through multiple pathways. This compound has been shown to inhibit the activity of enzymes such as cyclooxygenase-2 (COX-2) and phosphodiesterase-4 (PDE4), which are involved in inflammation. This compound has also been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is involved in antioxidant defense. Additionally, this compound has been shown to inhibit the activity of histone deacetylases (HDACs), which are involved in epigenetic regulation of gene expression.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In cancer cells, this compound has been shown to induce apoptosis by activating caspase-3 and -9, which are enzymes involved in programmed cell death. This compound has also been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are enzymes involved in tumor invasion and metastasis. In inflammation, this compound has been shown to inhibit the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). In neurodegenerative diseases, this compound has been shown to reduce oxidative stress and inflammation, which are key factors in disease progression.

Advantages and Limitations for Lab Experiments

3-[(4-methylphenyl)sulfonyl]-2-phenyl-3H-indole has several advantages for lab experiments. It is a relatively stable compound that can be easily synthesized in large quantities. It has also been shown to have low toxicity in vitro and in vivo. However, there are also limitations to using this compound in lab experiments. Its mechanism of action is not fully understood, which can make it difficult to interpret results. Additionally, this compound has not been extensively studied in vivo, so its efficacy and safety in animal models and humans are not well established.

Future Directions

There are several future directions for research on 3-[(4-methylphenyl)sulfonyl]-2-phenyl-3H-indole. One direction is to further investigate its mechanism of action and identify specific targets that it interacts with. Another direction is to study its efficacy and safety in animal models and humans, which could lead to potential clinical applications. Additionally, this compound could be used as a tool compound to study the role of inflammation and oxidative stress in various diseases. Finally, this compound could be used as a starting point for the development of novel compounds with improved efficacy and safety profiles.

Synthesis Methods

The synthesis of 3-[(4-methylphenyl)sulfonyl]-2-phenyl-3H-indole involves the reaction of 4-methylbenzenesulfonyl chloride with indole in the presence of a base such as triethylamine. The reaction proceeds through nucleophilic substitution, resulting in the formation of this compound as a white solid with a melting point of 192-194°C. The yield of the reaction is typically around 60-70%.

properties

IUPAC Name

3-(4-methylphenyl)sulfonyl-2-phenyl-3H-indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17NO2S/c1-15-11-13-17(14-12-15)25(23,24)21-18-9-5-6-10-19(18)22-20(21)16-7-3-2-4-8-16/h2-14,21H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLVIAVIKIFHJFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2C3=CC=CC=C3N=C2C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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